molecular formula C13H23ClN2O3 B15130910 tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

Cat. No.: B15130910
M. Wt: 290.78 g/mol
InChI Key: TWHDDXPHXUZKAD-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a ketone group at position 1, a tert-butoxycarbonyl (Boc) group at position 2, and a secondary amine at position 8, protonated as a hydrochloride salt. This molecule is widely utilized in pharmaceutical synthesis as a versatile intermediate, particularly in the preparation of bioactive molecules targeting neurological and metabolic disorders . Its spirocyclic architecture enhances conformational rigidity, improving binding specificity in drug-receptor interactions .

Properties

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O3.ClH/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13;/h14H,4-9H2,1-3H3;1H

InChI Key

TWHDDXPHXUZKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other spirocyclic compounds .

Scientific Research Applications

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 8-Carboxylate Derivatives

A key distinction lies in the position of the Boc group. For example:

  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 851325-42-3) has the Boc group at position 8 instead of 2. This positional isomerism significantly alters reactivity: the 2-carboxylate derivative is more reactive in nucleophilic substitution reactions due to steric accessibility, whereas the 8-carboxylate variant is preferred for intramolecular cyclization .
Property 2-Carboxylate Hydrochloride 8-Carboxylate Hydrochloride
Reactivity in SN2 High (steric accessibility) Moderate (steric hindrance)
Preferred Applications Drug intermediate synthesis Macrocyclic ligand synthesis

Ring Size Variations: Spiro[4.5] vs. Spiro[5.5]

Compounds like tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7) expand the spiro ring system to 5.3. The larger ring increases molecular flexibility, which can enhance binding to larger enzyme pockets but reduce metabolic stability compared to the spiro[4.5] framework .

Substituent Effects: Fluorine and Methyl Groups

  • tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 1780426-38-1): Fluorination at positions 6 and 6 improves metabolic stability and lipophilicity, making it advantageous for blood-brain barrier penetration in CNS-targeting drugs .
  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride (CAS 291489508-12-4): Methylation at position 8 enhances solubility in polar solvents but reduces amine basicity, affecting salt formation efficiency .

Salt Form Comparisons

The hydrochloride salt of the target compound offers moderate solubility in ethanol and ethyl acetate, whereas 2,8-diazaspiro[4.5]decane dihydrochloride (CAS 921159826-64-8) exhibits higher solubility in water due to the dual protonation of both amines. This impacts purification strategies: dihydrochlorides often require recrystallization from aqueous systems, while monohydrochlorides are purified via organic solvent evaporation .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and Boc-protection. For example, spirocyclic intermediates are generated by refluxing tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate in 35% HCl, followed by aqueous workup and MTBE washing to isolate the hydrochloride salt . Key steps include:
  • Cyclization : Controlled reflux (16 hours) ensures complete ring closure.

  • Purification : MTBE extraction removes hydrophobic impurities, while vacuum concentration avoids thermal degradation.

  • Yield Optimization : Yields (~38%) can be improved by adjusting stoichiometry (e.g., Boc₂O excess) and monitoring reaction progress via LCMS .

    • Data Table : Synthesis Optimization Parameters
StepReagents/ConditionsYieldPurity (HPLC)
Cyclization35% HCl, reflux, 16h71%85%
Boc ProtectionBoc₂O, K₂CO₃, dioxane/H₂O38%92%
Final IsolationMTBE wash, vacuum drying95%98%

Q. How is the structural identity of this spirocyclic compound confirmed?

  • Methodological Answer : Structural elucidation relies on:
  • 1H/13C NMR : Characteristic signals include δ 4.25–4.00 ppm (m, spirocyclic protons) and 176.23 ppm (carbonyl carbons) .
  • LCMS : [M - H]⁻ at m/z 284.2 confirms molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 58.93%, H 8.13%) .
    Discrepancies in spirocyclic proton splitting patterns may arise from conformational flexibility, necessitating variable-temperature NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic intermediates?

  • Methodological Answer : Contradictions (e.g., split NMR signals) arise from dynamic ring puckering. Solutions include:
  • VT-NMR : Conduct experiments at −40°C to "freeze" conformers and simplify splitting .

  • DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian) to identify dominant conformers .

  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., SHELX refinement) .

    • Data Table : NMR vs. DFT Comparison
Proton PositionExperimental δ (ppm)Computed δ (ppm)Deviation
Spiro C-H4.254.31±0.06
Boc CH₃1.381.41±0.03

Q. How can computational modeling predict metabolic stability of this compound in drug discovery?

  • Methodological Answer :
  • Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify labile sites (e.g., Boc group hydrolysis) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess oxidation susceptibility .
  • In Vitro Validation : Incubate with liver microsomes and analyze via LC-MS/MS (using isotope-labeled internal standards for quantification) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Integrity : Racemization risks increase at high temperatures. Mitigate via:
  • Low-temperature Boc-deprotection (0–5°C).
  • Chiral HPLC purification (e.g., Chiralpak AD-H column) .
  • Process Analytics : Implement in-line FTIR to monitor reaction progression and detect byproducts .

Key Considerations for Experimental Design

  • Contradictory Yields : Discrepancies between small-scale (71%) and scaled-up (38%) syntheses suggest heat/mass transfer inefficiencies. Use flow chemistry for improved consistency .
  • Analytical Gaps : Lack of toxicity data (e.g., acute LD50) necessitates in silico models (e.g., ProTox-II) to prioritize in vivo testing .

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